molecular formula C22H14O4 B8146492 5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B8146492
M. Wt: 342.3 g/mol
InChI Key: NGXJSBPRIWFZJI-UHFFFAOYSA-N
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Description

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is an organic compound with a complex structure characterized by multiple formyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the formylation of a pre-synthesized aromatic compound through Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using HNO3 and H2SO4; halogenation using Br2 or Cl2 in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde largely depends on its application. In organic synthesis, its formyl groups can act as reactive sites for further chemical modifications. In material science, its conjugated system can facilitate electron transport, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is unique due to its specific arrangement of formyl groups and the potential for diverse chemical reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-11-15-5-16(12-24)8-21(7-15)19-1-2-20(4-3-19)22-9-17(13-25)6-18(10-22)14-26/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJSBPRIWFZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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